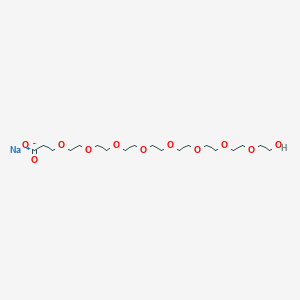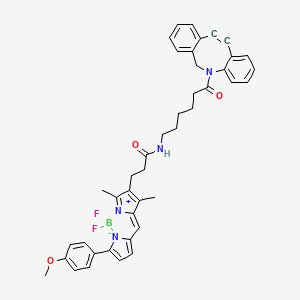
Hydroxydammarenone I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxydammarenone I, also known as 20-hydroxy-24-dammaren-3-one, is a tetracyclic triterpenoid compound. It is a derivative of dammarane, a class of compounds commonly found in the resin of Dipterocarpaceae trees. This compound is notable for its presence in natural resins and its role in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxydammarenone I can be synthesized through the oxidation of dammarenediol II. The process involves the use of specific oxidizing agents under controlled conditions. For instance, the reduction of hydroxydammarenone II in tetrahydrofuran using lithium tri-sec-butylborohydride at low temperatures yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as dammar resin. The resin is processed to isolate the compound through techniques like liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Hydroxydammarenone I undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various oxidized derivatives and reduced forms of this compound .
Scientific Research Applications
Hydroxydammarenone I has a wide range of applications in scientific research:
Mechanism of Action
Hydroxydammarenone I exerts its effects primarily through its interaction with specific enzymes and molecular pathways. For example, it inhibits human acyl-CoA:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the esterification of cholesterol .
Comparison with Similar Compounds
Hydroxydammarenone I is unique among dammarane-type triterpenoids due to its specific hydroxyl and ketone functional groups. Similar compounds include:
Dammarenediol II: A precursor in the biosynthesis of this compound, differing by the presence of a hydroxyl group at the C-3 position.
20,24-epoxy-25-hydroxydammaran-3-one: An oxidized derivative of this compound.
Hexakisnor-dammaran-3,20-dione: Another oxidized product of this compound.
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Properties
CAS No. |
22549-23-1 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 |
InChI Key |
NJICGAVMYWKCMW-SGAOCFLWSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)


![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)




amine](/img/structure/B13721518.png)



![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
